molecular formula C10H9BrO2 B3038066 6-bromo-5-methoxy-2,3-dihydro-1H-inden-1-one CAS No. 723760-76-7

6-bromo-5-methoxy-2,3-dihydro-1H-inden-1-one

Cat. No.: B3038066
CAS No.: 723760-76-7
M. Wt: 241.08 g/mol
InChI Key: ZQZKRGKMOOQLMY-UHFFFAOYSA-N
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Description

6-bromo-5-methoxy-2,3-dihydro-1H-inden-1-one is a chemical compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of bromine and methoxy groups in the compound’s structure enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-5-methoxy-2,3-dihydro-1H-inden-1-one typically involves the bromination of 5-methoxy-2,3-dihydro-1H-inden-1-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures. The reaction conditions need to be carefully controlled to avoid over-bromination or side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. The use of NBS as a brominating agent is preferred due to its higher selectivity and ease of handling. The reaction mixture is typically monitored using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to ensure the desired product’s purity and yield.

Chemical Reactions Analysis

Types of Reactions

6-bromo-5-methoxy-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or alkanes.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or acidic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

6-bromo-5-methoxy-2,3-dihydro-1H-inden-1-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block for synthesizing various pharmacologically active molecules. Its derivatives have shown potential as antiviral, anticancer, and anti-inflammatory agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and heterocyclic compounds.

    Material Science: The compound is used in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is employed in studying enzyme inhibition, receptor binding, and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    5-methoxy-2,3-dihydro-1H-inden-1-one: Lacks the bromine atom, resulting in different reactivity and biological activity.

    6-chloro-5-methoxy-2,3-dihydro-1H-inden-1-one: Contains a chlorine atom instead of bromine, which may affect its chemical properties and applications.

    6-bromo-2,3-dihydro-1H-inden-1-one:

Uniqueness

6-bromo-5-methoxy-2,3-dihydro-1H-inden-1-one is unique due to the presence of both bromine and methoxy groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for selective chemical transformations and interactions with biological targets, making it a valuable compound in various research fields.

Properties

IUPAC Name

6-bromo-5-methoxy-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c1-13-10-4-6-2-3-9(12)7(6)5-8(10)11/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZKRGKMOOQLMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCC2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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